2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a quinoline moiety linked to an acetamide group, which is further substituted with a 3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the 3,5-dimethylphenoxy group, which is then coupled with a quinoline derivative through an acetamide linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogenated reagents can replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes critical for bacterial cell wall synthesis, leading to cell lysis and death. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)ethylthio derivatives of pyrimidin-4(3H)-one: These compounds also feature a 3,5-dimethylphenoxy group and have shown antiviral activity.
5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone: Known for its muscle relaxant properties.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to its combination of a quinoline moiety with a phenoxyacetamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-14(2)11-16(10-13)23-12-18(22)21-17-7-3-5-15-6-4-8-20-19(15)17/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
WOQFNLQXWDSLKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
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